![molecular formula C18H19NOS B2609803 N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide CAS No. 2411246-61-0](/img/structure/B2609803.png)
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide, also known as BMY-14802, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) system in the brain. Specifically, it is thought to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. This results in a decrease in neuronal excitability, which can lead to the observed anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide has been shown to have a number of biochemical and physiological effects. It has been demonstrated to reduce inflammation by decreasing the release of pro-inflammatory cytokines and inhibiting the activation of immune cells. Additionally, it has been shown to reduce pain by decreasing the activity of pain-sensing neurons in the spinal cord. Finally, it has been shown to have anticonvulsant effects by reducing the activity of neurons in the brain that are responsible for initiating seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is that it is relatively easy to synthesize in the laboratory. Additionally, it has been shown to be effective in a number of different animal models of disease, indicating its potential for use in human therapeutic applications. However, one limitation of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Orientations Futures
There are a number of future directions for research on N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide. One area of interest is its potential use in the treatment of epilepsy and other neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide that may have improved therapeutic properties.
Méthodes De Synthèse
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the initial reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form 2-methylcyclopropanecarbonyl chloride. This intermediate product is then reacted with N-methylbut-2-ynamide in the presence of triethylamine to form the desired compound, N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide.
Applications De Recherche Scientifique
N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
N-[1-benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylbut-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-4-7-17(20)19(3)18(14-10-12(14)2)15-11-21-16-9-6-5-8-13(15)16/h5-6,8-9,11-12,14,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPUUTBECXDPFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C(C1CC1C)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

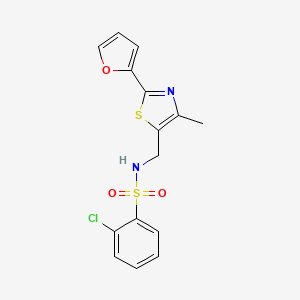
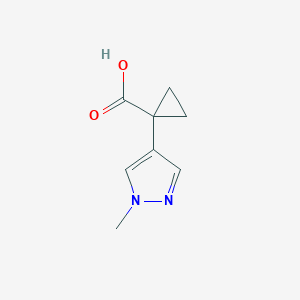
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
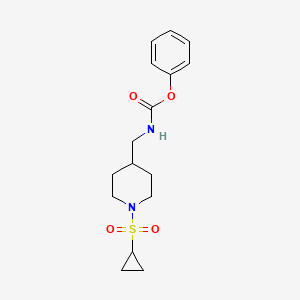



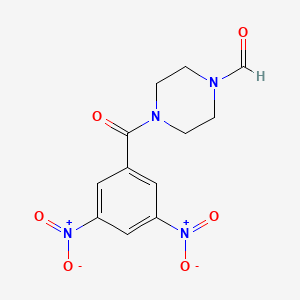
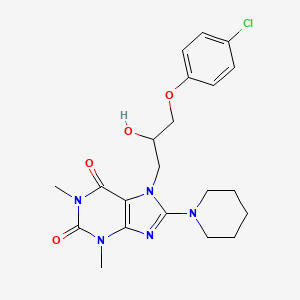
![Ethyl 5-[bromo(4-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2609739.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)
